molecular formula C7H7F2NO B2694650 (2-(Difluoromethyl)pyridin-3-yl)methanol CAS No. 1784521-24-9

(2-(Difluoromethyl)pyridin-3-yl)methanol

Cat. No. B2694650
CAS RN: 1784521-24-9
M. Wt: 159.136
InChI Key: DLUINARBBWEZES-UHFFFAOYSA-N
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Description

“(2-(Difluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1784521-24-9 . It has a molecular weight of 159.14 and its IUPAC name is this compound . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C7H7F2NO/c8-7(9)6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid . It has a molecular weight of 159.14 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Polymer Chemistry and Protective Groups

(2-(Difluoromethyl)pyridin-3-yl)methanol's analog, 2-(pyridin-2-yl)ethanol, has been demonstrated as a protective group for methacrylic acid (MAA), offering a novel strategy for polymer modification. It is selectively removable post-polymerization via chemical or thermal treatments, enabling the generation of polymers with varied properties. This approach, utilizing 2-(pyridin-2-yl)ethanol for protective purposes, highlights potential avenues for research involving this compound in the development of specialized polymers or coatings with unique characteristics, such as enhanced stability or controlled degradation rates (Elladiou & Patrickios, 2012).

Catalysis and Carbon Dioxide Reduction

Research into pyridinium ions, related to this compound, underscores their role as homogeneous catalysts in the electrochemical reduction of CO2 to methanol. This suggests potential for this compound or its derivatives in catalysis, particularly in processes aimed at carbon capture and conversion, offering a route to sustainable chemical synthesis and energy storage solutions (Seshadri, Lin, & Bocarsly, 1994).

Photocatalysis and Metal Complexes

The synthesis of metal complexes with this compound and related ligands demonstrates their potential in photocatalytic applications. These complexes, particularly those involving cobalt and other transition metals, show promise for water reduction reactions, indicating a pathway for the use of this compound in the development of efficient, light-driven catalysts for hydrogen production or environmental remediation (Bachmann, Guttentag, Spingler, & Alberto, 2013).

Corrosion Inhibition

Derivatives of this compound, specifically those incorporating triazole rings, have been explored for their effectiveness as corrosion inhibitors for metals in acidic environments. This research highlights the potential for using this compound and its derivatives in the formulation of protective coatings or treatments for metals, offering a route to enhance the longevity and durability of materials in corrosive settings (Ma, Qi, He, Tang, & Lu, 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

[2-(difluoromethyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUINARBBWEZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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